Ethyl 3-furoate
Overview
Description
Ethyl 3-furoate, also known as ethyl furan-3-carboxylate, is an organic compound with the molecular formula C7H8O3. It is a colorless to pale yellow liquid with a fruity odor. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma. It is also utilized in various chemical syntheses and research applications .
Mechanism of Action
Ethyl 3-furoate, also known as ethyl furan-3-carboxylate, is a chemical compound with the molecular formula C7H8O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Mode of Action
It has been observed to undergo regioselective palladium (0)-catalyzed arylation reaction with aryl bromides . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.
Result of Action
It has been used as a starting reagent for the synthesis of other compounds, suggesting that it may have potential applications in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-furoate can be synthesized through the esterification of 3-furoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 3-furoic acid and ethanol are fed into a reactor with a catalyst. The product is then distilled to obtain high purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including carboxylic acids and aldehydes.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-furoic acid, furfural.
Reduction: 3-furanmethanol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Ethyl 3-furoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry to impart fruity notes to various products
Comparison with Similar Compounds
- Ethyl 2-furoate
- Methyl 3-furoate
- Ethyl 2-furancarboxylate
Comparison: this compound is unique due to its specific ester group position on the furan ring, which influences its reactivity and applications. Compared to ethyl 2-furoate, this compound has different chemical properties and reactivity patterns, making it suitable for distinct applications in synthesis and industry .
Properties
IUPAC Name |
ethyl furan-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFDXZJSDVCYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210333 | |
Record name | Ethyl 3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-98-2 | |
Record name | Ethyl 3-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 614-98-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349939 | |
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Record name | Ethyl 3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90210333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL 3-FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8Q0YN919K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the synthetic applications of ethyl 3-furoate highlighted in the research?
A1: this compound serves as a versatile building block in organic synthesis.
- Synthesis of Anti-inflammatory Agent: In one study [], it was used as a starting material for the multi-step synthesis of 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, a novel anti-inflammatory compound.
- Synthesis of Nuphar Alkaloids: Researchers employed this compound in the synthesis of racemic deoxynupharidine [], an alkaloid found in Nuphar japonicum DC. This involved a condensation reaction with octahydro-4-quinolizinone, followed by a series of transformations.
- C-Glycosylation Reactions: this compound participates in C-glycosylation reactions, as demonstrated by its reaction with 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-ribofuranose in the presence of trifluoroacetic acid []. This reaction yielded a mixture of 2- and 5-glycosylated regioisomers, highlighting its reactivity and potential in nucleoside synthesis.
Q2: Can this compound be used to synthesize heterocyclic compounds beyond those mentioned?
A2: Yes, research indicates its utility in synthesizing other heterocycles. For instance, it reacts with α-hydroxy nitriles in the presence of tin (IV) chloride to yield 3-acyl-4-amino-2(5H)-furanones (dihydrofuranone derivatives) []. These compounds can be further modified into acyltetronic acid derivatives, showcasing the potential of this compound as a precursor for diverse heterocyclic systems.
Q3: What insights do the studies provide about the structure-activity relationship (SAR) of compounds derived from this compound?
A3: The research on C-thioribonucleoside analogues of tiazofurin, specifically comparing furanthiofurin (derived from this compound) and thiophenthiofurin, offers valuable SAR insights []. While thiophenthiofurin exhibited cytotoxicity towards human myelogenous leukemia K562 cells and inhibited inosine 5'-monophosphate dehydrogenase (IMPDH), furanthiofurin was inactive.
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